N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide” is a chemical compound . It is a derivative of thiazolopyrimidine, a hybrid molecule containing pyrimidine and thiazole heterocyclic rings . Thiazolopyrimidines are found in several natural products and many synthetic molecules .
Synthesis Analysis
The synthesis of thiazolopyrimidine derivatives often involves multicomponent reactions . For instance, the reaction of thiazoles with thiourea can yield hybrid molecules in excellent yield . The exact synthesis process for “this compound” is not specified in the available literature.Chemical Reactions Analysis
Thiazolopyrimidine derivatives can undergo various chemical reactions. For example, three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes can lead to the formation of thiazolopyrimidinecarboxylates . The exact chemical reactions involving “this compound” are not specified in the available literature.Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the eco-friendly synthesis of benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles, demonstrating its potential in green chemistry applications (Kumar & Sharma, 2017).
Anticancer Properties
- Derivatives of thiazolo[3,2-b][1,2,4]triazoles, which can be synthesized from this compound, have shown promising anticancer properties against various cancer cell lines (Lesyk et al., 2007).
Antibacterial Activity
- Thiazolo[3,2-b][1,2,4]triazole derivatives, including those similar to the compound , exhibit significant antibacterial effects against various bacterial strains (Bărbuceanu et al., 2009).
Anti-Inflammatory Activity
- Some thiazolo[3,2-b][1,2,4]triazoles show potential as anti-inflammatory agents, suggesting a possible application for N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide derivatives in this area (Tozkoparan et al., 1999).
Investigation of Chemical Reactions
- The compound has been involved in studies exploring different chemical reactions and syntheses, contributing to a broader understanding of triazole chemistry (Sun et al., 2000).
Protection Against Oxidative Stress
- Thiazolo[3,2-b][1,2,4]triazoles, including compounds structurally related to this one, have been found to offer protective effects against ethanol-induced oxidative stress in mouse models (Aktay et al., 2005).
Potential Use in Drug Discovery
- Novel thiazolo[3,2-b][1,2,4]triazole-6-ones, which can be synthesized using this compound, have shown promise as anticancer agents in vitro, indicating potential applications in drug discovery (Holota et al., 2021).
Applications in Antimicrobial and Anthelmintic Studies
- Some derivatives of thiazolo[3,2-b][1,2,4]triazoles have been explored for their antimicrobial and anthelmintic activities, suggesting the compound's utility in these research areas (Naganagowda & Padmashali, 2010).
Future Directions
Thiazolopyrimidines have shown promising anticancer activity against a range of cancer cell lines . This stimulates studies of the synthesis of new compounds of this series, including potentially biologically active ones . Therefore, future research could focus on the synthesis and evaluation of new thiazolopyrimidine derivatives, including “N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide”, for their potential therapeutic uses.
Mechanism of Action
Target of Action
The compound, also known as (E)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-phenylprop-2-enamide, is a derivative of thiazole . Thiazole derivatives have been found to interact with a wide range of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives act by inhibiting the biosynthesis of prostaglandins , while others target viral hemagglutinin, a protein that ensures the ability of the virus to attach to the host cell .
Biochemical Pathways
For example, some thiazole derivatives inhibit the cyclooxygenase (COX1 and COX2) isoforms , which play a crucial role in the inflammatory response.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and apoptosis . Additionally, it binds to specific receptors on cell membranes, modulating their activity and downstream signaling cascades.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . It also affects the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell survival and proliferation rates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding can lead to conformational changes in the enzyme structure, affecting their catalytic activity. Additionally, this compound can interact with DNA, influencing gene expression by acting as a transcriptional regulator .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without significant toxicity. At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes facilitate the compound’s excretion from the body. Additionally, it can influence metabolic flux by modulating the activity of key metabolic enzymes, affecting the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can exert its biological effects . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its biological activity.
Properties
IUPAC Name |
(E)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4OS/c22-17-9-7-16(8-10-17)20-24-21-26(25-20)18(14-28-21)12-13-23-19(27)11-6-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,23,27)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEINWADTYRRDTH-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.